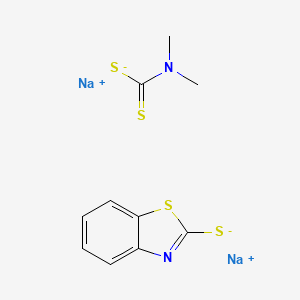

Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole: is a combination of two organosulfur compounds. Sodium dimethyldithiocarbamate is a white or pale yellow, water-soluble solid with the chemical formula C3H6NNaS2. It is commonly used as a precursor to fungicides and rubber chemicals . Sodium 2-mercaptobenzothiazole, on the other hand, is a thione/dithiocarbamate compound used primarily in the rubber industry as a vulcanization accelerator .

Métodos De Preparación

Sodium dimethyldithiocarbamate: is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction is as follows :

CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O

For industrial production, a high-purity solid form can be obtained by adding softened water to a synthesis reactor, followed by solid sodium hydroxide. The mixture is then treated with dithiocarbonic anhydride and gas dimethylamine under controlled conditions .

Sodium 2-mercaptobenzothiazole: is synthesized by the reaction of aniline with carbon disulfide and sulfur, followed by oxidation .

Análisis De Reacciones Químicas

Sodium dimethyldithiocarbamate: undergoes various chemical reactions, including:

Sodium 2-mercaptobenzothiazole: primarily participates in vulcanization reactions in the rubber industry, where it accelerates the cross-linking of rubber molecules .

Aplicaciones Científicas De Investigación

Sodium dimethyldithiocarbamate: is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and metal complexation.

Biology: As a biocidal agent in industrial water treatment.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of rubber chemicals and fungicides.

Sodium 2-mercaptobenzothiazole: is primarily used in the rubber industry as a vulcanization accelerator .

Mecanismo De Acción

Sodium dimethyldithiocarbamate: exerts its effects by acting as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and as a precursor to other chemical compounds .

Sodium 2-mercaptobenzothiazole: accelerates the vulcanization process by forming cross-links between rubber molecules, enhancing the elasticity and strength of the final product .

Comparación Con Compuestos Similares

Sodium dimethyldithiocarbamate: can be compared with other dithiocarbamates such as:

- Potassium dimethyldithiocarbamate

- Zinc dimethyldithiocarbamate

- Ferric dimethyldithiocarbamate

- Nickel bis(dimethyldithiocarbamate)

These compounds share similar chelating properties but differ in their specific applications and metal ion affinities .

Sodium 2-mercaptobenzothiazole: can be compared with other vulcanization accelerators such as:

- 2-Mercaptobenzimidazole

- N-Cyclohexyl-2-benzothiazolesulfenamide

- Tetramethylthiuram disulfide

These compounds also accelerate the vulcanization process but vary in their efficiency and the properties they impart to the rubber .

Propiedades

Número CAS |

8000-96-2 |

|---|---|

Fórmula molecular |

C10H10N2Na2S4 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

disodium;1,3-benzothiazole-2-thiolate;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C7H5NS2.C3H7NS2.2Na/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2)3(5)6;;/h1-4H,(H,8,9);1-2H3,(H,5,6);;/q;;2*+1/p-2 |

Clave InChI |

PEADDLPQCFLFIU-UHFFFAOYSA-L |

SMILES canónico |

CN(C)C(=S)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.